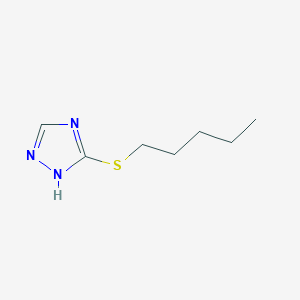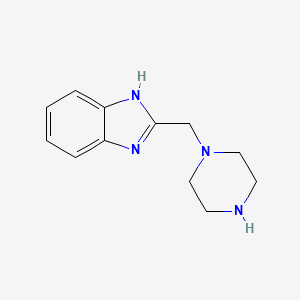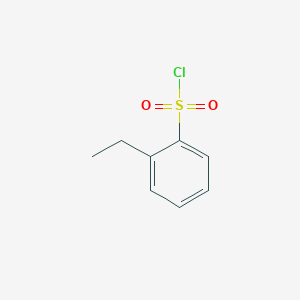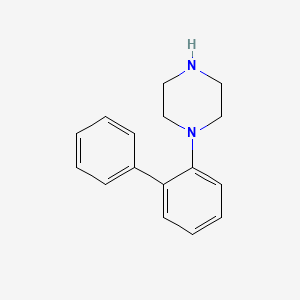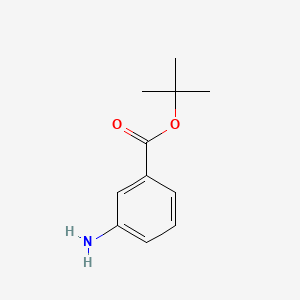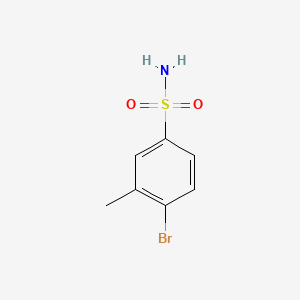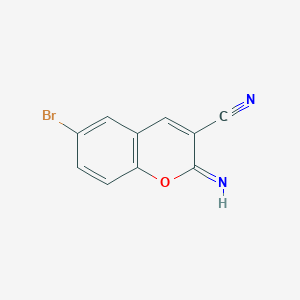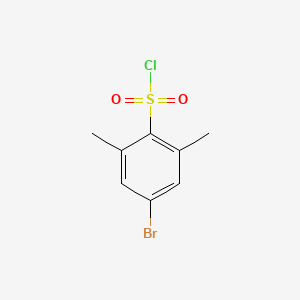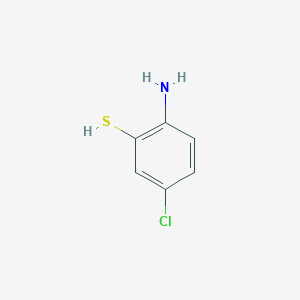![molecular formula C13H12ClNO B1271969 6-(氯甲基)-2,3-二氢-1h,5h-吡啶并[3,2,1-ij]喹啉-5-酮 CAS No. 849021-07-4](/img/structure/B1271969.png)
6-(氯甲基)-2,3-二氢-1h,5h-吡啶并[3,2,1-ij]喹啉-5-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related dihydroquinolinones has been achieved through various synthetic routes. For instance, the Bohlmann-Rahtz reaction has been employed to synthesize substituted pyridines and dihydro-6H-quinolin-5-ones with good yields, using a cerium catalyst and a range of aryl and heteroaryl β-enaminones . Similarly, the synthesis of pyridoquinoline-6-carboxanilides involved amidation of a corresponding heterocyclic ester with aniline derivatives . These methods highlight the versatility and efficiency of synthetic approaches for constructing the dihydroquinolinone core.
Molecular Structure Analysis
The molecular structure of dihydroquinolinones and their analogs has been confirmed using various analytical techniques, including elemental analysis, NMR spectroscopy, and mass spectrometry . The studies have also discussed the tautomeric structures of related compounds, such as dihydropyrazolo[1,5-a]pyrimidin-7-ones, which exist predominantly in one tautomeric form in solution . These analyses are crucial for understanding the chemical behavior and potential reactivity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of dihydroquinolinones includes their ability to undergo transformations and form complexes with other molecules. For example, the reaction of 6-aryl(alkyl)-4-pyrone-2-carboxylic acids with o-phenylenediamine leads to the formation of benzodiazepine-quinoxalinone derivatives . Additionally, stable bidentate transition metal complexes of related pyrroloquinoline cytotoxins have been synthesized, demonstrating the potential for forming metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinolinones are influenced by their molecular structure and substituents. The presence of halogens, such as chlorine, and other substituents can significantly impact the biological activity of these compounds. For instance, chloro-substituted pyrimidoquinolinones have shown enhanced cytotoxic activity against cancer cell lines . The diuretic effects of pyridoquinoline-6-carboxanilides have been attributed to the addition of a methylene unit to the heterocycle, indicating the importance of structural modifications on biological properties .
科学研究应用
Diuretic Properties and Potential Medical Applications
- A study explored the synthesis of pyridoquinoline-6-carboxanilides, which are potential inhibitors of aldosterone synthase, and found that these compounds exhibit significant diuretic effects. This suggests the potential for developing new diuretic agents based on this chemical structure (Ukrainets et al., 2018).
- The diuretic activity of 9-bromo-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxanilides was found to be substantially higher than their non-brominated analogs, indicating the importance of bromine substitution in enhancing biological properties (Ukrainets et al., 2013).
Structural and Synthetic Research
- Research has been conducted on the preparation of dihydro-pyridoquinoline derivatives, illustrating the chemical processes and structural features of these compounds (Stanforth, 2005).
- The crystal structure analysis of related compounds, such as 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one, has provided insights into their molecular conformation and structural characteristics (Rambabu et al., 2013).
Potential for Antitubercular Activity
- N-R-amides of related pyridoquinoline derivatives have been studied for their antitubercular properties, indicating a potential application in tuberculosis treatment (Ukrainets et al., 2006).
Additional Applications
- Other studies have focused on the synthesis of various derivatives of dihydro-pyridoquinoline with potential applications in areas such as fungicidal activity and as chemosensors for selective sensing in aqueous solutions https://consensus.app/papers/colorimetric-chemosensor-based-schiff-base-highly-na/3f19daf36db25bef9d08267ae6a3bc05/?utm_source=chatgpt" target="_blank">(Kappe & Kappe, 2009; Na et al., 2014)
属性
IUPAC Name |
3-(chloromethyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-8-11-7-10-4-1-3-9-5-2-6-15(12(9)10)13(11)16/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPNBFVIMZKMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375447 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
CAS RN |
849021-07-4 |
Source


|
| Record name | 6-(chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Chloromethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



